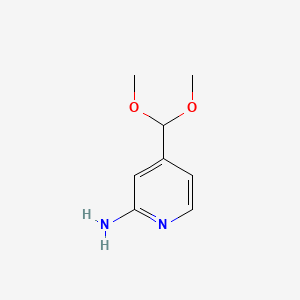

4-(Dimethoxymethyl)pyridin-2-amine

Description

Properties

IUPAC Name |

4-(dimethoxymethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-11-8(12-2)6-3-4-10-7(9)5-6/h3-5,8H,1-2H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZMHMFZUVDVMMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=CC(=NC=C1)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30698398 | |

| Record name | 4-(Dimethoxymethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30698398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889945-19-1 | |

| Record name | 4-(Dimethoxymethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30698398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of 4-(Dimethoxymethyl)pyridin-2-amine

An In-Depth Technical Guide to the Synthesis of 4-(Dimethoxymethyl)pyridin-2-amine

In the landscape of modern drug discovery and development, functionalized heterocyclic scaffolds are of paramount importance. The 2-aminopyridine moiety, in particular, is a privileged structure found in numerous pharmacologically active agents.[1] The compound this compound represents a valuable and versatile building block for chemical synthesis. Its structure incorporates the key 2-aminopyridine core, offering a site for further derivatization, and a protected aldehyde at the 4-position in the form of a dimethyl acetal. This protected aldehyde serves as a masked carbonyl group, stable to a variety of reaction conditions, which can be deprotected under mild acidic conditions to reveal the reactive aldehyde for subsequent transformations. This dual functionality makes it an attractive intermediate for constructing complex molecular architectures in medicinal chemistry.

This guide provides a comprehensive, field-proven protocol for the synthesis of this compound. The synthetic strategy is designed as a robust two-step sequence, beginning with a selective reduction of a commercially available nitrile to form the key aldehyde intermediate, followed by a classic acid-catalyzed acetalization. Each step is detailed with an emphasis on the underlying chemical principles, ensuring both reproducibility and a deep understanding of the experimental choices.

Overall Synthetic Workflow

The synthesis is logically divided into two primary stages: the formation of the aldehyde precursor followed by its protection as a dimethyl acetal. This pathway is chosen for its efficiency and reliance on well-established, high-yielding transformations.

Caption: Overall two-step synthesis pathway.

Part 1: Synthesis of 2-Aminopyridine-4-carbaldehyde via Nitrile Reduction

The most direct and selective route to the key intermediate, 2-aminopyridine-4-carbaldehyde, is the partial reduction of 2-amino-4-cyanopyridine. For this transformation, Di-isobutylaluminum hydride (DIBAL-H) is the reagent of choice. Its steric bulk prevents over-reduction to the amine, allowing the reaction to be stopped at the aldehyde stage after hydrolysis of an intermediate imine.[2]

Mechanism of DIBAL-H Reduction of a Nitrile

The reaction proceeds through the formation of an aluminum-imine complex. The nitrile's nitrogen atom coordinates to the electrophilic aluminum center of DIBAL-H. This is followed by the intramolecular transfer of a hydride ion to the nitrile carbon. This intermediate is stable at low temperatures. Upon aqueous acidic work-up, it is hydrolyzed to release the desired aldehyde.

Caption: Mechanism of DIBAL-H reduction.

Experimental Protocol: DIBAL-H Reduction

This protocol details the controlled reduction of 2-amino-4-cyanopyridine.

| Reagent/Material | Molar Eq. | MW ( g/mol ) | Amount | Notes |

| 2-Amino-4-cyanopyridine | 1.0 | 119.12 | 5.00 g | Starting material.[3] |

| DIBAL-H (1.0 M in Toluene) | 1.5 | - | 63.0 mL | Bulky reducing agent.[4] |

| Anhydrous Toluene | - | - | 150 mL | Reaction solvent. |

| Methanol | - | - | 20 mL | For quenching. |

| 2 M Hydrochloric Acid | - | - | 100 mL | For work-up hydrolysis. |

| Saturated Rochelle's Salt | - | - | 100 mL | To complex aluminum salts. |

| Ethyl Acetate | - | - | 300 mL | Extraction solvent. |

| Anhydrous MgSO₄ | - | - | - | Drying agent. |

Step-by-Step Procedure:

-

Reaction Setup: To a 500 mL three-necked, round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 2-amino-4-cyanopyridine (5.00 g).

-

Dissolution: Add anhydrous toluene (150 mL) and stir until the starting material is fully dissolved.

-

Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. It is critical to maintain this low temperature to prevent over-reduction.

-

DIBAL-H Addition: Slowly add the DIBAL-H solution (1.0 M in toluene, 63.0 mL) dropwise via a syringe or dropping funnel over 1 hour, ensuring the internal temperature does not exceed -70 °C.

-

Reaction: After the addition is complete, stir the mixture at -78 °C for an additional 2 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: While still at -78 °C, slowly and carefully add methanol (20 mL) dropwise to quench the excess DIBAL-H. (Caution: Gas evolution).

-

Warm-up and Hydrolysis: Remove the cooling bath and allow the mixture to warm to 0 °C. Slowly add 2 M HCl (100 mL) and stir vigorously for 1 hour at room temperature to hydrolyze the imine intermediate.

-

Work-up: Add saturated Rochelle's salt solution (100 mL) and stir until the aqueous layer becomes clear. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (3 x 100 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-aminopyridine-4-carbaldehyde, which can be used in the next step without further purification.

Part 2: Synthesis of this compound via Acetalization

The final step is the protection of the aldehyde group as a dimethyl acetal. This is an equilibrium process, effectively driven to completion by using trimethyl orthoformate, which acts as both the methanol source and a water scavenger.[5] The reaction is catalyzed by a mild acid, such as p-toluenesulfonic acid (p-TsOH).

Mechanism of Acid-Catalyzed Acetalization

The reaction is initiated by the protonation of the aldehyde's carbonyl oxygen by the acid catalyst, which enhances its electrophilicity. Methanol then acts as a nucleophile, attacking the carbonyl carbon to form a hemiacetal intermediate. Subsequent protonation of the hydroxyl group and elimination of a water molecule generates a resonance-stabilized oxonium ion. A second molecule of methanol attacks this electrophilic species, and after deprotonation, the final acetal product is formed.

Caption: Mechanism of acid-catalyzed acetalization.

Experimental Protocol: Acetal Formation

This protocol details the conversion of 2-aminopyridine-4-carbaldehyde to the target compound.[6]

| Reagent/Material | Molar Eq. | MW ( g/mol ) | Amount | Notes |

| 2-Aminopyridine-4-carbaldehyde | 1.0 | 122.12 | (Assumed from previous step) | Crude product. |

| Trimethyl Orthoformate | 3.0 | 106.12 | (Calculated based on aldehyde) | Reagent and water scavenger. |

| Anhydrous Methanol | - | - | 100 mL | Solvent. |

| p-Toluenesulfonic Acid (p-TsOH) | 0.05 | 172.20 | (Calculated based on aldehyde) | Acid catalyst. |

| Triethylamine (Et₃N) | - | - | ~2 mL | To quench the catalyst. |

| Saturated NaHCO₃ solution | - | - | 50 mL | For washing. |

| Ethyl Acetate | - | - | 200 mL | Extraction solvent. |

| Anhydrous Na₂SO₄ | - | - | - | Drying agent. |

Step-by-Step Procedure:

-

Reaction Setup: Dissolve the crude 2-aminopyridine-4-carbaldehyde in anhydrous methanol (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Reagent Addition: Add trimethyl orthoformate (3.0 eq) followed by a catalytic amount of p-toluenesulfonic acid (0.05 eq).

-

Reaction: Stir the mixture at room temperature for 12-16 hours.

-

Monitoring: Monitor the reaction by TLC for the disappearance of the aldehyde. If the reaction is sluggish, gentle heating to 40 °C can be applied.

-

Quenching: Once the reaction is complete, cool the mixture to room temperature and quench the acid catalyst by adding triethylamine dropwise until the solution is slightly basic (pH ~8).

-

Concentration: Remove the solvent and excess reagents under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate (100 mL) and wash with saturated aqueous NaHCO₃ solution (50 mL) and then brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude material by column chromatography on silica gel (e.g., using a gradient of hexane/ethyl acetate) to afford this compound as a pure product.

Characterization of this compound

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

| Property | Expected Value |

| Molecular Formula | C₈H₁₂N₂O₂ |

| Molecular Weight | 168.19 g/mol |

| Appearance | Off-white to yellow solid or oil |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~6.5-8.0 (m, 3H, pyridine protons), δ ~5.3 (s, 1H, acetal CH), δ ~4.5 (br s, 2H, NH₂), δ ~3.3 (s, 6H, OCH₃) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ ~160 (C2-NH₂), ~150 (C6), ~148 (C4), ~110 (C5), ~108 (C3), ~102 (acetal CH), ~53 (OCH₃) |

| Mass Spectrometry (ESI+) | m/z = 169.09 [M+H]⁺ |

Conclusion

This guide outlines a reliable and well-precedented two-step synthesis for this compound, a valuable building block for pharmaceutical research. The described protocols, starting from 2-amino-4-cyanopyridine, involve a selective DIBAL-H reduction followed by a straightforward acid-catalyzed acetalization. By detailing the mechanistic rationale and providing step-by-step experimental procedures, this document serves as a practical resource for researchers and scientists in drug development, enabling the efficient and reproducible synthesis of this key intermediate.

References

- Trofimov, A. et al. (2021). C-N Bond Formation by Consecutive Continuous-Flow Reductions towards A Medicinally Relevant Piperazine Derivative. Processes, 9(4), 648.

- Seyden-Penne, J. (1995). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH.

- Wang, C. et al. (2014). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. Molecules, 19(11), 18957-18971.

- Tu, S. et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. ARKIVOC, 2005(i), 137-142.

- Taylor, R. D. et al. (2011). A mild, catalyst-free synthesis of 2-aminopyridines. Tetrahedron Letters, 52(17), 2049-2051.

- CN107011254B (2020). Synthesis and purification method of 2-amino-4-methylpyridine.

- CN102276526B (2013). Synthesis method of 2-amino pyridine compounds.

- Organic Chemistry Portal. Dimethyl Acetals.

- CN108840820A (2018). The method of one-step synthesis aminopyridine and 4-aminopyridine.

- Ashenhurst, J. (2011). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. Master Organic Chemistry.

Sources

- 1. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. guidechem.com [guidechem.com]

- 4. C-N Bond Formation by Consecutive Continuous-Flow Reductions towards A Medicinally Relevant Piperazine Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dimethyl Acetals [organic-chemistry.org]

- 6. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]

Section 1: Physicochemical Properties & Structural Elucidation

An In-depth Technical Guide to 4-(Dimethoxymethyl)pyridin-2-amine

Introduction

In the landscape of modern medicinal chemistry and organic synthesis, the strategic use of bifunctional building blocks is paramount for the efficient construction of complex molecular architectures. This compound is a heterocyclic compound of significant interest, embodying this principle through its unique combination of a nucleophilic 2-aminopyridine scaffold and a latent aldehyde functionality, protected as a dimethoxyacetal. The 2-aminopyridine core is a well-established pharmacophore found in numerous therapeutic agents, valued for its hydrogen bonding capabilities and ability to participate in a variety of coupling reactions[1][2]. The dimethoxyacetal group serves as a robust protecting group for a formyl (aldehyde) substituent, which can be unmasked under specific conditions to allow for a wide array of subsequent chemical transformations.

This guide provides a comprehensive technical overview of this compound for researchers, scientists, and drug development professionals. It delves into its core chemical properties, reactivity, synthesis, and strategic applications, offering field-proven insights into its handling and utility as a versatile synthetic intermediate[3].

The utility of a synthetic intermediate is fundamentally dictated by its structure and physical properties. Understanding these characteristics is the first step in its effective application.

Chemical Identity and Properties

This compound is a substituted pyridine derivative. Its key identifiers and computed properties are summarized below.

| Property | Value | Source |

| Chemical Name | This compound | [3] |

| CAS Number | 889945-19-1 | [3] |

| Molecular Formula | C₈H₁₂N₂O₂ | [3] |

| Molecular Weight | 168.19 g/mol | [3] |

| SMILES | COC(C1=CC=NC(=C1)N)OC | N/A |

| InChI Key | FHNINJBWKHFMTE-UHFFFAOYSA-N | N/A |

Structural Features

The molecule's reactivity is governed by two primary functional groups:

-

The 2-Aminopyridine Moiety: The amine group at the C2 position is nucleophilic and can undergo reactions typical of aromatic amines, such as acylation, alkylation, and metal-catalyzed cross-coupling. Its position adjacent to the ring nitrogen influences its reactivity and conformational behavior. The pyridine ring itself is a key structural motif in numerous biologically active compounds[2].

-

The Dimethoxyacetal Group: Located at the C4 position, this group is a stable protecting group for a formyl moiety. Acetals are known to be highly stable under neutral and basic conditions but are readily hydrolyzed back to the corresponding aldehyde under acidic conditions[4][5]. This differential stability is the cornerstone of its utility in multi-step synthesis.

Caption: Chemical structure of this compound.

Spectroscopic Profile (Predicted)

While a comprehensive, published experimental dataset for this specific molecule is scarce[6], its spectroscopic characteristics can be reliably predicted based on its functional groups and structurally analogous compounds[7].

| Technique | Feature | Predicted Chemical Shift / Value | Rationale |

| ¹H NMR | Pyridine H (C6) | δ 7.9-8.1 ppm | Doublet, deshielded by adjacent ring nitrogen. |

| Pyridine H (C5) | δ 7.3-7.5 ppm | Doublet of doublets, coupled to H at C6 and H at C3. | |

| Pyridine H (C3) | δ 6.4-6.6 ppm | Doublet, shielded by the amino group. | |

| Amine Protons (-NH₂) | δ 4.5-5.5 ppm | Broad singlet, exchangeable with D₂O. | |

| Acetal Proton (-CH(OMe)₂) | δ 5.3-5.5 ppm | Singlet. | |

| Methoxy Protons (-OCH₃) | δ 3.3-3.4 ppm | Singlet, integrating to 6 protons. | |

| ¹³C NMR | Pyridine C (C2, C6) | δ 158-160, 148-150 ppm | C2 is most downfield due to -NH₂ and ring N. |

| Pyridine C (C4) | δ 145-148 ppm | Attached to the electron-withdrawing acetal group. | |

| Pyridine C (C3, C5) | δ 105-115 ppm | Shielded carbons of the pyridine ring. | |

| Acetal Carbon (-C H(OMe)₂) | δ 100-105 ppm | Characteristic chemical shift for an acetal carbon. | |

| Methoxy Carbons (-OC H₃) | δ 52-55 ppm | Typical range for methoxy groups. | |

| IR | N-H Stretch | 3300-3500 cm⁻¹ | Two bands, characteristic of a primary amine. |

| C-H Stretch (Aromatic) | 3000-3100 cm⁻¹ | Sharp peaks. | |

| C-H Stretch (Aliphatic) | 2830-2950 cm⁻¹ | From the methoxy and acetal C-H bonds. | |

| C=N, C=C Stretch | 1600-1640 cm⁻¹ | Pyridine ring vibrations. | |

| C-O Stretch (Acetal) | 1050-1150 cm⁻¹ | Strong, characteristic acetal C-O-C stretch. | |

| MS (EI) | Molecular Ion (M⁺) | m/z = 168 | Corresponds to the molecular weight. |

| Major Fragment | m/z = 137 | Loss of a methoxy group (-OCH₃). | |

| Major Fragment | m/z = 107 | Loss of the -CH(OCH₃)₂ group. |

Section 2: Reactivity and Chemical Behavior

The synthetic value of this compound lies in the orthogonal reactivity of its two key functional groups. This allows for selective manipulation of one site while the other remains intact, a critical requirement in complex synthesis.

The Dimethoxyacetal: A pH-Controlled Functional Handle

The primary role of the dimethoxyacetal is to serve as a stable precursor to the highly reactive 4-formyl group.

-

Stability: In the presence of bases or nucleophiles, acetals are exceptionally stable. There is no acidic proton for a base to abstract, and the C-O σ* orbital, the LUMO for a nucleophilic attack, is energetically inaccessible due to interaction with oxygen lone pairs[4][8]. Hydroxide and alkoxides are poor leaving groups, preventing Sₙ2-type reactions under basic conditions[9]. This stability allows for extensive chemical modification of the 2-amino group without affecting the protected aldehyde.

-

Reactivity (Deprotection): In contrast, the acetal is readily hydrolyzed under aqueous acidic conditions. The reaction is initiated by protonation of one of the acetal oxygens, converting it into a good leaving group (methanol). The subsequent loss of methanol generates a resonance-stabilized oxocarbenium ion, which is then attacked by water. Deprotonation yields a hemiacetal, which rapidly equilibrates to the final aldehyde product[5].

Caption: Acid-catalyzed deprotection workflow of the dimethoxyacetal.

The 2-Aminopyridine: A Nucleophilic Center

The 2-amino group is a versatile handle for building molecular complexity. It can readily participate in a range of reactions, including:

-

N-Acylation/N-Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides in the presence of a non-nucleophilic base.

-

N-Alkylation: Can be alkylated using alkyl halides, though regioselectivity (N-alkylation vs. ring alkylation) can sometimes be a challenge and may require specific conditions[10].

-

Buchwald-Hartwig Amination: The aminopyridine can act as the amine coupling partner in palladium-catalyzed reactions to form C-N bonds with aryl halides or triflates[11].

-

Diazotization: Reaction with nitrous acid to form a diazonium salt, which can be displaced by various nucleophiles in Sandmeyer-type reactions.

Section 3: Synthesis and Handling

Experimental Protocol: Synthesis of this compound

A plausible and efficient synthesis involves the direct acetalization of commercially available 2-amino-4-formylpyridine. The use of trimethyl orthoformate is advantageous as it serves as both the methylating reagent and a water scavenger, driving the equilibrium towards the product[12][13].

Objective: To protect the aldehyde functionality of 2-amino-4-formylpyridine as a dimethoxyacetal.

Materials:

-

2-Amino-4-formylpyridine

-

Trimethyl orthoformate (TMOF)

-

p-Toluenesulfonic acid (p-TsOH) or other acid catalyst (e.g., Amberlyst-15)

-

Methanol (anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (N₂ or Ar), add 2-amino-4-formylpyridine (1.0 eq).

-

Reagent Addition: Add anhydrous methanol (approx. 5-10 mL per gram of starting material) followed by trimethyl orthoformate (3.0 eq).

-

Catalysis: Add a catalytic amount of p-toluenesulfonic acid (0.05 eq). Causality Note: An acid catalyst is required to protonate the aldehyde carbonyl, making it more electrophilic and susceptible to attack by methanol[5].

-

Reaction Execution: Stir the mixture at room temperature or gently heat to 40-50 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

-

Workup: Cool the reaction mixture to room temperature. Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution to neutralize the acid catalyst.

-

Extraction: Extract the aqueous mixture with DCM or EtOAc (3 x volumes). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous MgSO₄.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography if necessary to yield this compound as a pure solid or oil.

Caption: Synthetic utility of the deprotected 2-amino-4-formylpyridine.

Conclusion

This compound is a strategically important building block in organic synthesis. Its value is derived from the orthogonal reactivity of the 2-amino group and the pH-sensitive dimethoxyacetal. The acetal provides robust protection for a formyl group under a wide range of synthetic conditions, particularly those involving bases and nucleophiles, while the 2-aminopyridine moiety remains available for modification. By offering a reliable method to introduce a masked aldehyde onto the versatile aminopyridine scaffold, this compound provides chemists with a powerful tool for the efficient, multi-step synthesis of complex molecules targeted for pharmaceutical and materials science applications.

References

[8]Chemistry Stack Exchange. (2014). Why are acetals stable to bases and nucleophiles? Retrieved from [Link]

[14]YouTube. (2019). Stability of acetals and hemi-acetals in acid and base. Retrieved from [Link]

[15]PubChem. (n.d.). 4-(Dimethoxymethyl)pyrimidin-2-amine. Retrieved from [Link]

[5]Master Organic Chemistry. (2010). Hydrates, Hemiacetals, and Acetals. Retrieved from [Link]

[3]Angene Chemical. (n.d.). This compound. Retrieved from [Link]

[9]Pearson+. (n.d.). Acetals are stable in basic conditions. What is the primary reason? Retrieved from [Link]

[10]Journal of Medicinal Chemistry. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase. Retrieved from [Link]

[12]Thieme. (2024). A Metal-Free Strategy for the Synthesis of Symmetrical 2,3,5,6- Tetrasubstituted Pyridines Using Triethyl Orthoformate. Retrieved from [Link]

[16]Google Patents. (2006). US20060047124A1 - Process for preparing 2-aminopyridine derivatives. Retrieved from

[17]Google Patents. (n.d.). CN112552233A - Synthetic method of 2-amino-4-fluoropyridine. Retrieved from

[18]MDPI. (2023). One-Pot Reactions of Triethyl Orthoformate with Amines. Retrieved from [Link]

[11]National Institutes of Health. (n.d.). A mild, catalyst-free synthesis of 2-aminopyridines. Retrieved from [Link]

[19]PubChem. (n.d.). N-(4-Methoxybenzyl)pyridin-2-amine. Retrieved from [Link]

[20]Journal of Medicinal Chemistry. (n.d.). Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. Retrieved from [Link]

[1]National Institutes of Health. (n.d.). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Retrieved from [Link]

[13]Google Patents. (n.d.). CN112661694B - Preparation method of 4-(dimethoxymethyl)-piperidine. Retrieved from

[21]Wikipedia. (n.d.). Pyridine-2-carbaldehyde. Retrieved from [Link]

[22]Usiena Air. (n.d.). New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. Retrieved from [Link]

[2]National Institutes of Health. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Retrieved from [Link]

[23]PubMed. (2007). Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247)... Retrieved from [Link]

[24]PubMed. (2004). The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase. Retrieved from [Link]

Sources

- 1. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. angenechemical.com [angenechemical.com]

- 4. echemi.com [echemi.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 4-Methylpyridin-2-amine(695-34-1) 1H NMR [m.chemicalbook.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]

- 10. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 13. CN112661694B - Preparation method of 4- (dimethoxymethyl) -piperidine - Google Patents [patents.google.com]

- 14. youtube.com [youtube.com]

- 15. 4-(Dimethoxymethyl)pyrimidin-2-amine | C7H11N3O2 | CID 4913032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. US20060047124A1 - Process for preparing 2-aminopyridine derivatives - Google Patents [patents.google.com]

- 17. CN112552233A - Synthetic method of 2-amino-4-fluoropyridine - Google Patents [patents.google.com]

- 18. mdpi.com [mdpi.com]

- 19. N-(4-Methoxybenzyl)pyridin-2-amine | C13H14N2O | CID 97452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]

- 22. usiena-air.unisi.it [usiena-air.unisi.it]

- 23. Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(Dimethoxymethyl)pyridin-2-amine: A Versatile Building Block in Modern Drug Discovery

This technical guide provides a comprehensive overview of 4-(Dimethoxymethyl)pyridin-2-amine, a heterocyclic building block of significant interest to researchers, scientists, and professionals in drug development. This document delves into its chemical properties, synthesis, reactivity, and its strategic application in the design and discovery of novel therapeutic agents, with a particular focus on kinase inhibitors.

Core Molecular Attributes and Physicochemical Properties

This compound is a substituted aminopyridine characterized by a dimethoxymethyl group at the 4-position of the pyridine ring. This acetal functionality serves as a protected form of a formyl group, a key synthetic handle for further molecular elaboration.

Molecular Profile

A summary of the key identifiers and properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂N₂O₂ | [1] |

| Molecular Weight | 168.19 g/mol | [1] |

| CAS Number | 889945-19-1 | [1] |

| IUPAC Name | This compound | |

| Canonical SMILES | COC(OC)C1=CC=NC(N)=C1 | |

| Appearance | Expected to be a solid | |

| Solubility | Expected to be soluble in organic solvents such as methanol, ethanol, and dichloromethane. |

Strategic Synthesis of this compound

The synthesis of this compound can be logically approached in a two-step sequence starting from readily available precursors. This strategy involves the initial formation of the 4-(dimethoxymethyl)pyridine core, followed by the regioselective introduction of the amino group at the 2-position.

Synthesis of the Precursor: 4-(Dimethoxymethyl)pyridine

The initial step involves the protection of the aldehyde functionality of 4-pyridinecarboxaldehyde as a dimethyl acetal. This is a standard acid-catalyzed reaction. A patent for the synthesis of a related piperidine derivative outlines a similar initial step[2].

Experimental Protocol: Synthesis of 4-(Dimethoxymethyl)pyridine

-

Materials and Reagents:

-

4-Pyridinecarboxaldehyde

-

Trimethyl orthoformate

-

Anhydrous methanol

-

Acid catalyst (e.g., p-toluenesulfonic acid or a strong acid resin)

-

Anhydrous sodium carbonate or triethylamine

-

Anhydrous diethyl ether or dichloromethane

-

-

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 4-pyridinecarboxaldehyde and a 2-3 fold molar excess of trimethyl orthoformate in anhydrous methanol.

-

Add a catalytic amount of p-toluenesulfonic acid to the mixture.

-

Heat the reaction mixture to reflux and stir for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and neutralize the acid catalyst with a slight excess of anhydrous sodium carbonate or triethylamine.

-

Filter the mixture to remove the solid base.

-

Remove the solvent and excess trimethyl orthoformate under reduced pressure.

-

The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel to yield 4-(dimethoxymethyl)pyridine as a colorless to pale yellow liquid.

-

Amination of the Pyridine Ring: The Chichibabin Reaction

The introduction of the amino group at the C2 position of the pyridine ring is classically achieved through the Chichibabin reaction, which involves the direct amination of the pyridine ring with sodium amide[3][4][5]. This reaction proceeds via a nucleophilic aromatic substitution mechanism.

Experimental Protocol: Synthesis of this compound

-

Materials and Reagents:

-

4-(Dimethoxymethyl)pyridine

-

Sodium amide (NaNH₂)

-

Anhydrous toluene or xylene

-

Liquid ammonia (optional, for lower temperature reactions)

-

Ammonium chloride solution (for quenching)

-

Ethyl acetate or dichloromethane (for extraction)

-

Anhydrous sodium sulfate or magnesium sulfate

-

-

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous toluene or xylene.

-

Carefully add a slight molar excess of sodium amide to the solvent under a nitrogen atmosphere.

-

Heat the stirred suspension to reflux (approximately 110-140 °C).

-

Slowly add a solution of 4-(dimethoxymethyl)pyridine in anhydrous toluene or xylene dropwise to the refluxing mixture.

-

Continue to heat the reaction mixture at reflux for 4-8 hours. The evolution of hydrogen gas indicates the progress of the reaction[6].

-

After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate or dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

The final product, this compound, can be purified by column chromatography on silica gel or by recrystallization.

-

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

A thorough spectroscopic analysis is essential for the structural confirmation of this compound. While experimental spectra for this specific molecule are not widely published, its expected spectroscopic features can be reliably predicted based on the analysis of structurally similar aminopyridine derivatives[3][4][7][8][9][10][11][12][13][14][15][16][17].

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring, typically in the range of δ 6.0-8.0 ppm. The methoxy protons of the dimethoxymethyl group will appear as a sharp singlet around δ 3.3 ppm. The proton of the acetal methine group will likely be a singlet around δ 5.4 ppm. The protons of the primary amine group will give a broad singlet, the chemical shift of which is dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will show signals for the five carbons of the pyridine ring in the aromatic region (δ 100-160 ppm). The carbon of the dimethoxymethyl group will be found around δ 100 ppm, and the methoxy carbons will resonate at approximately δ 53 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present in the molecule. Key expected absorption bands include:

-

N-H stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ characteristic of a primary amine[8][18].

-

C-H stretching: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

-

N-H bending: A band around 1600-1650 cm⁻¹[18].

-

C=N and C=C stretching: Aromatic ring vibrations in the 1400-1600 cm⁻¹ region.

-

C-O stretching: Strong bands in the 1000-1200 cm⁻¹ region corresponding to the acetal C-O bonds.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) at m/z 168. The fragmentation pattern will likely involve the loss of a methoxy group (-OCH₃) to give a fragment at m/z 137, followed by the loss of formaldehyde (-CH₂O) to yield a fragment at m/z 107. The fragmentation of the pyridine ring itself will also contribute to the overall spectrum[2][9][10][19][20].

Application in Drug Discovery: A Versatile Scaffold for Kinase Inhibitors

The 2-aminopyridine scaffold is a well-established "privileged structure" in medicinal chemistry, frequently appearing in the core of various therapeutic agents[21]. The presence of the dimethoxymethyl group in this compound makes it a particularly attractive building block for the synthesis of kinase inhibitors, especially those targeting the PI3K/mTOR signaling pathway[22][23][24][25][26].

Role as a Key Building Block

The dimethoxymethyl group serves as a masked aldehyde. Under acidic conditions, it can be readily deprotected to reveal the formyl group, which can then be used in a variety of subsequent chemical transformations, such as:

-

Reductive amination: To introduce diverse side chains.

-

Wittig-type reactions: To form carbon-carbon double bonds.

-

Condensation reactions: To build more complex heterocyclic systems.

The 2-amino group provides a crucial interaction point, often forming hydrogen bonds with the hinge region of the kinase active site.

Sources

- 1. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tsijournals.com [tsijournals.com]

- 4. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN112552233A - Synthetic method of 2-amino-4-fluoropyridine - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chimia.ch [chimia.ch]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. 2-Aminopyridine(504-29-0) 1H NMR [m.chemicalbook.com]

- 13. spectrabase.com [spectrabase.com]

- 14. 2-Aminopyridine [webbook.nist.gov]

- 15. Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis, characterization, and Hirshfeld surface analysis of coordination compounds composed of two different aminopyridines, isothiocyanate ligand molecules, and two different transition metal atoms - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 22. Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Synthesis of Pyrazolo[3,4-d]pyrimidines as Dual-targeted Inhibitors of HDAC1 and mTOR [otavachemicals.com]

- 24. Synthesis and structure-activity relationships of PI3K/mTOR dual inhibitors from a series of 2-amino-4-methylpyrido[2,3-d]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Chemical and Structural Strategies to Selectively Target mTOR Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Spectral Landscape of 4-(Dimethoxymethyl)pyridin-2-amine: A Technical Guide to its Predicted ¹H and ¹³C NMR Signatures

For Immediate Release

This technical guide offers an in-depth exploration of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-(Dimethoxymethyl)pyridin-2-amine. Geared towards researchers, scientists, and professionals in drug development, this document provides a foundational understanding of the expected NMR characteristics of this heterocyclic compound. In the absence of publicly available experimental spectra, this guide synthesizes data from structurally analogous compounds and established NMR principles to present a robust predictive analysis.

Introduction: The Structural Significance of 2-Aminopyridines

The 2-aminopyridine scaffold is a cornerstone in medicinal chemistry, appearing in a multitude of pharmacologically active agents. The introduction of a dimethoxymethyl group at the 4-position offers a versatile synthetic handle, a protected aldehyde functionality that can be readily deprotected for further chemical transformations. A thorough understanding of the NMR spectral properties of this compound is therefore crucial for reaction monitoring, structural confirmation, and purity assessment in synthetic workflows.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are derived from the analysis of similar substituted pyridines and fundamental principles of NMR spectroscopy. The proposed solvent for these predictions is deuterated chloroform (CDCl₃), a common solvent for such compounds.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-6 | 7.90 - 8.10 | Doublet (d) | ~5.0 | 1H |

| H-5 | 6.50 - 6.70 | Doublet of doublets (dd) | ~5.0, ~1.5 | 1H |

| H-3 | 6.30 - 6.50 | Doublet (d) | ~1.5 | 1H |

| -NH₂ | 4.50 - 5.50 | Broad Singlet (br s) | - | 2H |

| -CH(OCH₃)₂ | 5.30 - 5.50 | Singlet (s) | - | 1H |

| -OCH₃ | 3.30 - 3.50 | Singlet (s) | - | 6H |

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 158 - 162 |

| C-6 | 147 - 151 |

| C-4 | 145 - 149 |

| C-3 | 105 - 109 |

| C-5 | 108 - 112 |

| -CH(OCH₃)₂ | 100 - 104 |

| -OCH₃ | 52 - 56 |

Scientific Rationale for Predicted Spectral Features

The predicted chemical shifts are rooted in the electronic environment of each nucleus within the this compound molecule.

¹H NMR Spectrum Analysis

The pyridine ring protons exhibit a characteristic splitting pattern. The H-6 proton is expected to be the most downfield-shifted aromatic proton due to its proximity to the electronegative nitrogen atom. It will appear as a doublet, coupled to H-5. The H-5 proton will likely be a doublet of doublets, showing coupling to both H-6 and a smaller long-range coupling to H-3. The H-3 proton, adjacent to the electron-donating amino group, is predicted to be the most upfield of the aromatic protons and will appear as a narrow doublet due to its small coupling with H-5.

The amino (-NH₂) protons typically present as a broad singlet, and their chemical shift can be highly dependent on solvent and concentration. The methine proton of the dimethoxymethyl group [-CH(OCH₃)₂] is anticipated to be a singlet in the region of 5.30-5.50 ppm. The six equivalent protons of the two methoxy groups (-OCH₃) will give rise to a sharp singlet at approximately 3.30-3.50 ppm.

¹³C NMR Spectrum Analysis

In the ¹³C NMR spectrum, the carbon atom C-2, directly attached to the amino group and adjacent to the ring nitrogen, is predicted to be the most downfield signal in the aromatic region. Conversely, the carbons at positions 3 and 5 are expected to be the most shielded (upfield) due to the influence of the electron-donating amino group. The carbon of the acetal group, -CH(OCH₃)₂, will have a characteristic chemical shift in the 100-104 ppm range, while the methoxy carbons will appear further upfield.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality experimental NMR data for this compound, the following general protocol is recommended.

Workflow for NMR Sample Preparation and Data Acquisition

Caption: A generalized workflow for the preparation, acquisition, and processing of NMR spectral data.

Molecular Structure and Atom Numbering

The following diagram illustrates the chemical structure of this compound with the atom numbering used for the NMR assignments in this guide.

Caption: Chemical structure of this compound with atom numbering for NMR assignments.

Conclusion

This technical guide provides a comprehensive predicted ¹H and ¹³C NMR spectral analysis of this compound. By leveraging data from analogous structures and fundamental NMR theory, this document serves as a valuable predictive resource for chemists and researchers. The detailed rationale for chemical shifts and coupling constants, along with a standardized experimental protocol, will aid in the successful identification and characterization of this and related compounds in a laboratory setting.

References

- Laihia, K., Kolehmainen, E., Kauppinen, R., Lorenc, J., & Puszko, A. (2002). Multinuclear 1H, 13C and 15N NMR study of some substituted 2-amino-4-nitropyridines and their N-oxides. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 58(7), 1425-1435. [Link]

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer-Verlag Berlin Heidelberg.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons, Inc.

A Technical Guide to the Synthesis of 2-Aminopyridine-4-carboxaldehyde Dimethyl Acetal

Abstract

The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Functionalized derivatives, such as 2-aminopyridine-4-carboxaldehyde and its protected forms, are critical building blocks for drug discovery and development. This guide provides an in-depth, scientifically grounded protocol for the synthesis of 2-aminopyridine-4-carboxaldehyde dimethyl acetal. We will explore the strategic rationale behind the chosen synthetic route, provide detailed, step-by-step experimental procedures, and outline the necessary characterization techniques to validate the final product. This document is intended for researchers, chemists, and professionals in the field of drug development seeking a reliable and well-understood methodology for preparing this key synthetic intermediate.

Introduction: The Strategic Importance of a Protected Aldehyde

The 2-aminopyridine moiety is a cornerstone in the design of pharmacologically active molecules due to its ability to engage in a variety of biological interactions, including hydrogen bonding and metal chelation. The introduction of a formyl group (-CHO) at the 4-position of this scaffold opens a gateway to a vast chemical space through reactions like reductive amination, Wittig reactions, and aldol condensations.

However, the aldehyde group is highly reactive and can interfere with synthetic transformations planned for other parts of the molecule. Furthermore, the unprotected 2-aminopyridine-4-carboxaldehyde is susceptible to self-condensation or polymerization under certain conditions. To circumvent these issues, the aldehyde is temporarily masked with a protecting group.[1] The dimethyl acetal is an ideal choice for this purpose because it is robust and stable under neutral and basic conditions but can be easily removed (deprotected) under mild acidic conditions to regenerate the aldehyde when needed.[1][2] The target molecule, 2-aminopyridine-4-carboxaldehyde dimethyl acetal, therefore, represents a more stable and versatile synthetic equivalent of the parent aldehyde.

Synthetic Strategy: A Two-Step Approach

The most direct and reliable pathway to the target compound begins with a commercially available and inexpensive starting material: 2-amino-4-methylpyridine (also known as 2-amino-4-picoline).[3] The synthesis unfolds in two primary stages:

-

Oxidation: The methyl group at the 4-position is selectively oxidized to an aldehyde.

-

Acetalization: The resulting aldehyde is immediately protected as a dimethyl acetal.

This strategy is favored due to its efficiency and the relatively high yields achievable.

Causality in Reagent Selection: The Riley Oxidation

For the initial oxidation step, selenium dioxide (SeO₂) is the reagent of choice. This classic method, known as the Riley oxidation, is particularly effective for oxidizing activated methyl or methylene groups, such as those adjacent to a carbonyl group or an aromatic ring system like pyridine.[4][5]

Why SeO₂? While other oxidants exist, SeO₂ offers a key advantage in this context. The reaction mechanism involves an initial ene reaction followed by a[6][7]-sigmatropic rearrangement, which is highly specific for the activated methyl group and generally avoids over-oxidation to the carboxylic acid, a common side reaction with stronger oxidants like potassium permanganate.[4][7][8][9] This selectivity is crucial for maximizing the yield of the desired aldehyde intermediate, 2-aminopyridine-4-carboxaldehyde.[10]

Experimental Protocols

Step 1: Synthesis of 2-Aminopyridine-4-carboxaldehyde

This procedure details the selective oxidation of the methyl group using selenium dioxide.[11]

Table 1: Reagents for Step 1

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |

| 2-Amino-4-methylpyridine | 108.14 | 10.8 g | 0.10 | 1.0 |

| Selenium Dioxide (SeO₂) | 110.96 | 12.2 g | 0.11 | 1.1 |

| 1,4-Dioxane | 88.11 | 150 mL | - | - |

| Water | 18.02 | 5 mL | - | - |

Methodology:

-

Reaction Setup: To a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 2-amino-4-methylpyridine (10.8 g, 0.10 mol), selenium dioxide (12.2 g, 0.11 mol), 1,4-dioxane (150 mL), and water (5 mL).

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 101°C) with vigorous stirring under a nitrogen atmosphere. The solution will turn dark as elemental selenium precipitates.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase. The reaction is typically complete within 4-6 hours.

-

Work-up: Once the starting material is consumed, cool the mixture to room temperature. Filter the reaction mixture through a pad of Celite® to remove the precipitated black selenium. Wash the Celite® pad with additional dioxane (2 x 20 mL).

-

Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude brown solid is 2-aminopyridine-4-carboxaldehyde and is used directly in the next step without further purification due to its moderate stability.

Step 2: Synthesis of 2-Aminopyridine-4-carboxaldehyde Dimethyl Acetal

This procedure describes the acid-catalyzed protection of the aldehyde.

Table 2: Reagents for Step 2

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |

| Crude 2-Aminopyridine-4-carboxaldehyde | 122.12 | ~0.10 mol | ~0.10 | 1.0 |

| Methanol (Anhydrous) | 32.04 | 200 mL | - | - |

| Trimethyl Orthoformate | 106.12 | 21.2 g (22 mL) | 0.20 | 2.0 |

| p-Toluenesulfonic acid (p-TsOH) | 172.20 | 0.34 g | 0.002 | 0.02 (catalytic) |

Methodology:

-

Reaction Setup: Dissolve the crude aldehyde from Step 1 in anhydrous methanol (200 mL) in a 500 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

-

Reagent Addition: Add trimethyl orthoformate (22 mL, 0.20 mol) followed by a catalytic amount of p-toluenesulfonic acid (0.34 g, 0.002 mol). Causality Note: Trimethyl orthoformate acts as a water scavenger, driving the equilibrium towards acetal formation.

-

Reaction Execution: Stir the reaction mixture at room temperature under a nitrogen atmosphere for 12-18 hours.

-

Monitoring: Monitor the reaction by TLC (1:1 Ethyl Acetate/Hexanes) for the disappearance of the aldehyde spot and the appearance of a new, less polar product spot.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (50 mL) to neutralize the acid catalyst.

-

Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. Purify the crude product by column chromatography on silica gel, eluting with a gradient of 20% to 40% ethyl acetate in hexanes to yield the pure dimethyl acetal as a pale yellow solid.

Characterization of the Final Product

Validation of the product's identity and purity is essential.

Table 3: Expected Analytical Data for 2-Aminopyridine-4-carboxaldehyde Dimethyl Acetal

| Property | Expected Value |

| Appearance | Pale yellow to off-white solid |

| Molecular Formula | C₈H₁₂N₂O₂ |

| Molecular Weight | 168.19 g/mol |

| ¹H NMR (400 MHz, CDCl₃) | δ ~7.95 (d, 1H, pyridine H-6), ~6.70 (s, 1H, pyridine H-3), ~6.60 (d, 1H, pyridine H-5), ~5.30 (s, 1H, acetal CH), ~4.60 (br s, 2H, NH₂), ~3.35 (s, 6H, 2 x OCH₃) |

| ¹³C NMR (100 MHz, CDCl₃) | δ ~159.0, ~150.0, ~148.5, ~112.0, ~108.0, ~102.0 (acetal C), ~53.0 (2 x OCH₃) |

| Mass Spec (ESI+) | m/z = 169.1 [M+H]⁺ |

| IR Spectroscopy | Key peaks: ~3450, 3300 cm⁻¹ (N-H stretch), ~1600 cm⁻¹ (C=N stretch), ~1100, 1050 cm⁻¹ (C-O stretch).[12][13][14] Absence of a strong aldehyde C=O stretch around 1700 cm⁻¹. |

Process Visualization

The two-step synthesis can be visualized as a clear workflow from starting material to the final protected product.

Caption: Synthetic workflow for the preparation of the target acetal.

Safety and Handling

-

Selenium Dioxide (SeO₂): Highly toxic and an environmental hazard. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of dust.

-

1,4-Dioxane: A potential carcinogen. Handle in a fume hood.

-

p-Toluenesulfonic acid: Corrosive. Avoid contact with skin and eyes.

Conclusion

This guide outlines a robust and reproducible two-step synthesis for 2-aminopyridine-4-carboxaldehyde dimethyl acetal from 2-amino-4-methylpyridine. The strategic selection of a Riley oxidation followed by an acid-catalyzed acetalization provides an efficient route to this valuable building block. By protecting the reactive aldehyde functionality, this intermediate serves as a stable and versatile precursor for the elaboration of complex molecules in drug discovery and medicinal chemistry programs. The detailed protocols and characterization data provided herein offer a self-validating system for researchers to confidently synthesize and qualify this key compound.

References

- Zhang, Y., et al. (2010). Cyclic Acetal Formation Between 2-Pyridinecarboxaldehyde and γ-Hydroxy-α,β-Acetylenic Esters. National Institutes of Health.

- Zhou, J. (1992). The use of selenium (IV) oxide to oxidize aromatic methyl groups. Emporia State University.

- Katritzky, A. R., et al. (2005). A mild, catalyst-free synthesis of 2-aminopyridines. National Institutes of Health.

- Wang, H., et al. (2019). Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones. National Institutes of Health.

- Gomaa, A. M., et al. (2020). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. National Institutes of Health.

- Wikipedia. Riley oxidation.

- Umofia, E., et al. (2019). Novel green techniques for the synthesis of N-Benzylidenepyridine-2-Amine. International Journal of Current Research in Chemistry and Pharmaceutical Sciences.

- Wang, M., et al. (2012). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase. National Institutes of Health.

- Lönnberg, H., et al. (2015). Selective Acetalization in Pyridine: A Sustainable 5'-O-(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs. PubMed.

- JGM Master Class. (2023). Selenium Dioxide | SeO2 reagent mechanism. YouTube.

- Lönnberg, H., et al. (2015). Selective Acetalization in Pyridine: A Sustainable 5′-O-(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs. ACS Publications.

- Organic Chemistry. (2021). Selenium Dioxide (SeO2) Oxidation Mechanism. YouTube.

- Google Patents. CN106518753A - Preparation method for 4-pyridinecarboxaldehyde.

- Agrawal, K. C., et al. (1981). Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. PubMed.

- Chemistry Steps. Acetals as Protecting Groups for Aldehydes and Ketones.

- AdiChemistry. Selenium dioxide (SeO2) - Riley oxidation.

- PubChem. 2-Aminopyridine-4-carbaldehyde.

- ResearchGate. Table 2 Synthesis of 2-aminopyridines 2 from 2,4-pentadienenitriles 1 a.

- CHIMIA. Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides.

- Google Patents. CN102276526B - Synthesis method of 2-amino pyridine compounds.

- Royal Society of Chemistry. ChemComm.

- TSI Journals. SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE.

- Google Patents. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.

- ResearchGate. Synthesis and spectroscopic studies of the charge transfer complexes of 2- and 3-aminopyridine.

- PubChem. 2-Amino-4-methylpyridine.

- Organic Chemistry Portal. Aldehyde synthesis by oxidation of alcohols and rearrangements.

- Black, G., et al. (1948). OXIDATION OF CERTAIN METHYLPYRIDINES TO PYRIDINE CARBOXYLIC ACIDS. ACS Publications.

Sources

- 1. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 2. benchchem.com [benchchem.com]

- 3. 2-Amino-4-methylpyridine | C6H8N2 | CID 1533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Riley oxidation - Wikipedia [en.wikipedia.org]

- 5. adichemistry.com [adichemistry.com]

- 6. Cyclic Acetal Formation Between 2-Pyridinecarboxaldehyde and γ-Hydroxy-α,β-Acetylenic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The use of selenium (IV) oxide to oxidize aromatic methyl groups. [dspacep01.emporia.edu]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

- 10. 2-Aminopyridine-4-carbaldehyde | C6H6N2O | CID 22063700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chimia.ch [chimia.ch]

- 13. tsijournals.com [tsijournals.com]

- 14. researchgate.net [researchgate.net]

Introduction: The Strategic Importance of 4-(Dimethoxymethyl)pyridin-2-amine

An In-depth Technical Guide to the Starting Materials for 4-(Dimethoxymethyl)pyridin-2-amine

This compound is a pivotal building block in contemporary medicinal chemistry and drug development. Its structure, featuring a 2-aminopyridine core, is a well-recognized "privileged scaffold" known for its ability to interact with a wide range of biological targets.[1][2] The dimethoxymethyl group at the 4-position serves as a masked aldehyde, a versatile functional handle that can be readily deprotected to the corresponding carboxaldehyde for further elaboration into more complex molecular architectures. This latent reactivity, combined with the hydrogen-bonding capabilities of the 2-amino group, makes it a valuable intermediate for the synthesis of kinase inhibitors, central nervous system agents, and other therapeutic candidates.

The selection of a synthetic route to this target is fundamentally dictated by the choice of the starting material. This guide provides a detailed analysis of the primary synthetic strategies, focusing on the causality behind experimental choices and offering field-proven insights for researchers and drug development professionals. We will explore the conversion of readily available precursors, detailing the key transformations and providing validated protocols to empower chemists in their synthetic endeavors.

Synthetic Strategy I: The Cyano Group as an Aldehyde Precursor

One of the most direct and widely employed strategies commences with a pyridine ring already bearing the 2-amino substituent and a cyano group at the 4-position. The cyano group is an ideal synthetic equivalent for an aldehyde, accessible through controlled reduction.

Route A: Direct Synthesis from 2-Amino-4-cyanopyridine

This is arguably the most streamlined approach, assuming the commercial availability and cost-effectiveness of the starting material, 2-Amino-4-cyanopyridine. This precursor is an important intermediate in its own right, used in the synthesis of various fine chemicals and pharmaceuticals.[3]

Causality Behind Experimental Choices:

The core of this strategy rests on two critical transformations: the partial reduction of a nitrile to an aldehyde and the subsequent protection of this aldehyde as a dimethyl acetal.

-

Nitrile Reduction: The conversion of the cyano group to a formyl group requires a reducing agent that can be stopped at the aldehyde stage without proceeding to the primary alcohol. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation at low temperatures. Its bulky nature and Lewis acidic character facilitate the formation of a stable intermediate imine-alane complex, which is then hydrolyzed during aqueous workup to release the desired aldehyde.

-

Acetal Formation: The resulting 2-amino-4-formylpyridine is often sensitive and prone to self-condensation or oxidation. Therefore, it is typically converted in situ or directly after isolation to the more stable dimethyl acetal. This reaction is an acid-catalyzed nucleophilic addition.[4][5] An acid catalyst, such as p-toluenesulfonic acid (p-TSA) or hydrochloric acid, protonates the carbonyl oxygen, rendering the carbonyl carbon significantly more electrophilic and susceptible to attack by a weak nucleophile like methanol.[5][6][7] The reaction is driven to completion by removing the water formed, often by using a dehydrating agent or a Dean-Stark apparatus, although using an excess of the alcohol (in this case, methanol, which also acts as the solvent) is common.[4][7]

Visualizing the Workflow: From Nitrile to Acetal

Caption: Synthetic pathway from 2-Amino-4-cyanopyridine.

Experimental Protocol: Synthesis from 2-Amino-4-cyanopyridine

Step 1: Reduction of 2-Amino-4-cyanopyridine

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve 2-amino-4-cyanopyridine (1.0 eq) in anhydrous toluene or dichloromethane (DCM).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of DIBAL-H (typically 1.0 M in hexanes or toluene, 1.2-1.5 eq) dropwise via a syringe, ensuring the internal temperature does not rise above -70 °C.

-

Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow, careful addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

-

Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.

-

Separate the layers and extract the aqueous layer with DCM or ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-amino-4-formylpyridine, which is often used immediately in the next step.

Step 2: Formation of this compound

-

Dissolve the crude 2-amino-4-formylpyridine (1.0 eq) in anhydrous methanol.

-

Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid monohydrate (0.05-0.1 eq) or a few drops of concentrated HCl.

-

Optionally, add trimethyl orthoformate (1.5-2.0 eq) as a dehydrating agent to drive the equilibrium towards the product.

-

Stir the reaction at room temperature or gently heat to reflux (40-60 °C) for 4-16 hours, monitoring by TLC or LC-MS until the starting aldehyde is consumed.

-

Once the reaction is complete, cool the mixture to room temperature and neutralize the acid catalyst with a base, such as a saturated solution of sodium bicarbonate or triethylamine.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

-

Purify the product by flash column chromatography on silica gel to afford this compound.

Route B: Starting from 2-Chloro-4-cyanopyridine

This route is an excellent alternative when 2-amino-4-cyanopyridine is less accessible. It involves an initial amination step to construct the 2-aminopyridine core, followed by the same reduction and acetal formation sequence described above.

Causality Behind Experimental Choices:

The key step is the nucleophilic aromatic substitution (SNAr) of the chlorine atom at the 2-position. The pyridine ring is electron-deficient, and this deficiency is enhanced by the electron-withdrawing cyano group at the 4-position, making the 2-position highly activated towards nucleophilic attack. Ammonia, or a protected form, serves as the nucleophile. The reaction of 2-chloro-4-cyanopyridine with ammonia is a common method to produce 2-amino-4-cyanopyridine.[3]

Visualizing the Workflow: From Chloropyridine to Final Product

Caption: Multi-step synthesis starting from 2-Chloro-4-cyanopyridine.

Experimental Protocol: Amination of 2-Chloro-4-cyanopyridine

-

Place 2-chloro-4-cyanopyridine (1.0 eq) in a sealed pressure vessel or a heavy-walled round-bottom flask.

-

Add a solution of ammonia in a suitable solvent, such as anhydrous ethanol or a solution of ammonia in 1,4-dioxane. A high concentration of ammonia is required.

-

Seal the vessel and heat the reaction mixture to a temperature between 60 °C and 120 °C. The reaction time can range from 12 to 48 hours. Caution: This reaction generates high pressure and must be performed with appropriate safety precautions and equipment.

-

After cooling to room temperature, carefully vent the vessel.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

-

The resulting residue, 2-amino-4-cyanopyridine, can be purified by recrystallization or chromatography, or used directly in the subsequent reduction step as described in Strategy I, Route A.[3]

Synthetic Strategy II: Oxidation of a 4-Methyl Group

An alternative strategy involves starting with a pyridine ring that already contains the 2-amino group and a simple alkyl group, such as methyl, at the 4-position. This approach hinges on the selective oxidation of the methyl group to a formyl group.

Causality Behind Experimental Choices:

The oxidation of a methyl group on an electron-rich heterocyclic ring like 2-aminopyridine requires a specific and mild oxidizing agent to prevent over-oxidation to the carboxylic acid or degradation of the ring. Selenium dioxide (SeO2) is a classic and effective reagent for this type of allylic/benzylic oxidation. The reaction proceeds through an ene reaction followed by a[1][8]-sigmatropic rearrangement. The choice of solvent is critical; typically, a mixture of dioxane and water is used.

Visualizing the Workflow: Oxidation of 2-Amino-4-methylpyridine

Caption: Synthesis via oxidation of a 4-methyl precursor.

Experimental Protocol: Oxidation of 2-Amino-4-methylpyridine

-

In a round-bottom flask, dissolve 2-amino-4-methylpyridine (1.0 eq) in a mixture of 1,4-dioxane and water.

-

Add selenium dioxide (SeO2, 1.0-1.2 eq) to the solution. Caution: Selenium compounds are highly toxic. Handle with extreme care in a well-ventilated fume hood.

-

Heat the reaction mixture to reflux (approximately 100 °C) for several hours, monitoring the reaction by TLC.

-

Upon completion, cool the mixture to room temperature. A black precipitate of elemental selenium will form.

-

Filter the reaction mixture through a pad of Celite® to remove the selenium precipitate, washing the pad with dioxane or ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield crude 2-amino-4-formylpyridine.

-

This crude aldehyde can then be converted to the target dimethyl acetal using the protocol described in Strategy I.

Comparative Analysis of Starting Materials

The optimal choice of starting material depends on commercial availability, cost, scalability, and the specific hazards associated with each route.

| Starting Material | Key Transformation(s) | Typical Reagents | # of Steps | Advantages | Disadvantages |

| 2-Amino-4-cyanopyridine | Nitrile Reduction, Acetal Formation | DIBAL-H, Methanol, Acid | 2 | Direct, high-yielding | DIBAL-H is pyrophoric and requires careful handling; cost of starting material. |

| 2-Chloro-4-cyanopyridine | Amination, Nitrile Reduction, Acetal Formation | NH₃, DIBAL-H, Methanol, Acid | 3 | Utilizes a potentially cheaper starting material. | Requires high-pressure amination step; adds a step to the sequence. |

| 2-Amino-4-methylpyridine | Methyl Oxidation, Acetal Formation | SeO₂, Methanol, Acid | 2 | Good alternative if cyanopyridines are unavailable. | SeO₂ is highly toxic; oxidation can be low-yielding or lead to side products. |

Conclusion

The synthesis of this compound can be approached from several viable starting materials, each presenting a unique set of advantages and challenges. The most common and efficient routes originate from 4-cyanopyridine derivatives, leveraging the clean and controlled reduction of the nitrile to the required aldehyde functionality. The choice between 2-amino-4-cyanopyridine and 2-chloro-4-cyanopyridine is primarily an economic and logistical one. The oxidation of 2-amino-4-methylpyridine provides a solid alternative, though it necessitates the handling of toxic selenium reagents. By understanding the chemical principles and practical considerations behind each pathway, researchers can select the most appropriate starting material and synthetic strategy to efficiently access this critical intermediate for drug discovery and development.

References

- ResearchGate. (A–C) General synthetic routes of 2-aminopyridine derivatives. Reagents...

- Semantic Scholar. One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent.

- PubMed. Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone.

- ResearchGate. ChemInform Abstract: A Simple Procedure for the Preparation of 2-Cyano-4-chloropyridines.

- Google Patents. CN102276526B - Synthesis method of 2-amino pyridine compounds.

- PubMed. Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone.

- PubMed. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects.

- National Institutes of Health. Cyclic Acetal Formation Between 2-Pyridinecarboxaldehyde and γ-Hydroxy-α,β-Acetylenic Esters.

- Thieme Synthesis. Preparation of Cyanopyridines by Direct Cyanation.

- PubMed Central. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies.

- YouTube. Acetal Formation Mechanism Step-by-Step Explanation with a Quick Trick to Predict the Product.

- Google Patents. CN103467370A - Synthesis method of cyanopyridine and derivatives thereof.

- PubChem. 4-(Dimethoxymethyl)pyrimidin-2-amine.

- ResearchGate. (PDF) Chemistry of 2-Amino-3-cyanopyridines.

- Google Patents. CN112661694B - Preparation method of 4- (dimethoxymethyl) -piperidine.

- Chemistry LibreTexts. 14.3: Acetal Formation.

- Chemistry Steps. Formation and Reactions of Acetals.

- National Institutes of Health. The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation.

- Organic Chemistry Tutor. Acetals Formation and Hydrolysis.

- National Institutes of Health. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors.

- European Patent Office. PREPARATION OF 4,6-DIMETHOXY-2-((PHENOXYCARBONYL)AMINO)-PYRIMIDINE.

- Advanced ChemBlocks. This compound.

- Google Patents. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.

- National Institutes of Health. Management of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone-induced methemoglobinemia.

- Google Patents. CN111303047A - Synthesis method of 2-amino-4, 6-dimethylpyridine.

- ACS Omega. Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.

- National Institutes of Health. 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions.

- Asian Journal of Chemistry. An Improved Process for the Preparation of 4-(N,N-Disubstituted amino)butaraldehyde Acetals.

- ChemRxiv. Skeletal Editing of Pyridines to Thiophene-2-carbaldehydes.

- Springer Link. Preparation and the Standard Enthalpy of Formation of 2-Amino- 4,6-dimethoxypyrimidine and the Related Complexes of Copper.

- PubMed Central. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.

- ResearchGate. Synthesis of N‐protected protected aminoacetaldehyde dimethyl acetal...

- PubChem. N-(4-Methoxybenzyl)pyridin-2-amine.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]

- 6. m.youtube.com [m.youtube.com]

- 7. organicchemistrytutor.com [organicchemistrytutor.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Dimethoxymethyl Group on a Pyridine Ring: A Technical Guide to its Reactivity and Synthetic Utility

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science. Functionalization of this heterocycle is paramount for tuning its physicochemical and biological properties. The dimethoxymethyl group, a stable acetal of a formyl group, serves as a versatile synthetic handle on the pyridine ring. This guide provides an in-depth exploration of the synthesis, stability, and reactivity of dimethoxymethyl-substituted pyridines. We will delve into the mechanistic underpinnings of its key transformations, including its role as a precursor to pyridinecarboxaldehydes, its behavior under various reaction conditions, and its utility in advanced synthetic applications such as cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical attributes of this functional group in their synthetic endeavors.

Introduction: The Strategic Importance of the Dimethoxymethyl Pyridine Moiety

The pyridine ring is a privileged structure in drug discovery, present in numerous FDA-approved drugs.[1] Its basic nitrogen atom allows for hydrogen bonding interactions with biological targets and enhances pharmacokinetic properties.[1] The ability to introduce and manipulate substituents on the pyridine ring is therefore of critical importance. The dimethoxymethyl group, formally a dimethyl acetal of a formyl group, offers a unique combination of stability and reactivity that makes it a valuable synthon.